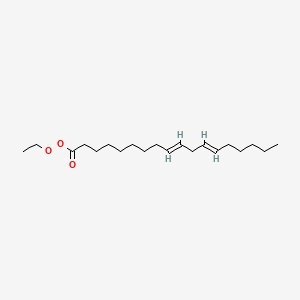![molecular formula C12H21NO B1170582 (2S,6S,8S,11R)-11-ethyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecane CAS No. 170876-84-3](/img/structure/B1170582.png)
(2S,6S,8S,11R)-11-ethyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,6S,8S,11R)-11-ethyl-10-oxa-1-azatricyclo[64002,6]dodecane is a complex organic compound with a unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S,8S,11R)-11-ethyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecane typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, where linear precursors are transformed into the tricyclic structure under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,6S,8S,11R)-11-ethyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction could produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,6S,8S,11R)-11-ethyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecane is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding tricyclic systems and their behavior under various conditions.
Biology
In biology, this compound may be investigated for its potential biological activity. Its structure could interact with biological molecules in specific ways, making it a candidate for drug development or as a biochemical probe.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure might allow it to target specific receptors or enzymes, leading to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the synthesis of more complex molecules or as a precursor for materials with specific properties. Its stability and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of (2S,6S,8S,11R)-11-ethyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecane depends on its interaction with molecular targets. This could involve binding to specific receptors, inhibiting enzymes, or altering cellular pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S,6S,8S)-4,4,11,11-tetramethyl-6-octyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane
- (1R,2S,6S,8S)-6-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0^{2,6}]dodecane
Uniqueness
What sets (2S,6S,8S,11R)-11-ethyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecane apart from similar compounds is its specific arrangement of atoms and functional groups. This unique structure can result in distinct chemical and biological properties, making it a compound of interest for further research and application.
Eigenschaften
CAS-Nummer |
170876-84-3 |
|---|---|
Molekularformel |
C12H21NO |
Molekulargewicht |
0 |
Synonyme |
Cyclopenta[4,5]pyrrolo[2,1-c][1,4]oxazine, 3-ethyldecahydro-, (3-alpha-,5a-alpha-,8a-alpha-,9a-alpha-)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2,3-dimethoxyphenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)


